molecular formula C9H8N2O2 B12994793 2-Oxoindoline-6-carboxamide

2-Oxoindoline-6-carboxamide

Cat. No.: B12994793
M. Wt: 176.17 g/mol
InChI Key: JKRLIEWZAFGFGH-UHFFFAOYSA-N
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Description

2-Oxoindoline-6-carboxamide is a compound belonging to the oxindole family, characterized by an indoline core with a ketone group at the second position and a carboxamide group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoaniline with propargyl-functionalized chiral auxiliaries using palladium(II) acetate and potassium carbonate . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Oxoindoline-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Oxoindoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-9(13)6-2-1-5-4-8(12)11-7(5)3-6/h1-3H,4H2,(H2,10,13)(H,11,12)

InChI Key

JKRLIEWZAFGFGH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)N)NC1=O

Origin of Product

United States

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